molecular formula C7H14N4 B13536491 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine

3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B13536491
M. Wt: 154.21 g/mol
InChI Key: CWHHSGQCKWCIDE-UHFFFAOYSA-N
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Description

3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of functionalized triazoles with different properties and applications.

Scientific Research Applications

3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, which contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-1H-1,2,4-triazol-5-amine
  • 3-tert-butyl-1H-1,2,4-triazol-5-amine
  • 1-methyl-1H-1,2,4-triazol-5-amine

Uniqueness

3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-tert-butyl-2-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4/c1-7(2,3)5-9-6(8)11(4)10-5/h1-4H3,(H2,8,9,10)

InChI Key

CWHHSGQCKWCIDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)N)C

Origin of Product

United States

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